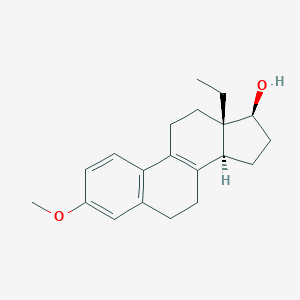

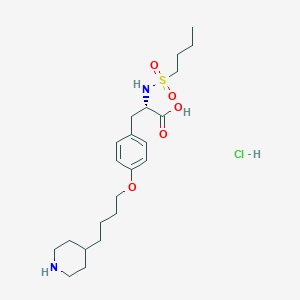

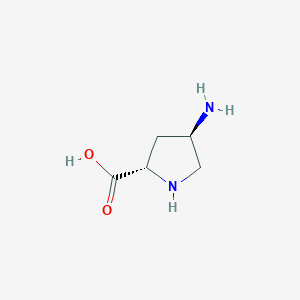

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Overview

Description

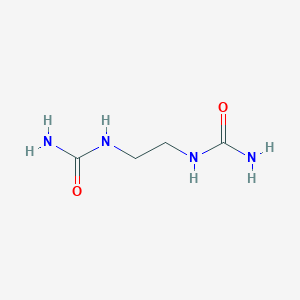

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, also known as 4-aminopyrrolidine-2-carboxylic acid (4-APC), is an amino acid derivative that has been used in various scientific and medical research applications. It is a chiral compound, meaning it has two stereoisomers that differ from each other in the arrangement of their atoms. 4-APC has a wide range of applications in scientific research, including as a building block for drug synthesis, as a reagent in organic synthesis, and as a biochemical and physiological effector.

Scientific Research Applications

Asymmetric Catalysis and Synthesis

- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds serve as novel organocatalysts, showcasing opposite enantioselectivity to L-proline in aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

- It has been used in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid and 4-aminopyrrolidine-3-carboxylic acid, demonstrating its value in creating stereoselectively enriched structures (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Organic Synthesis and Medicinal Chemistry Applications

- The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides from N-protected (2S,4R)-4-hydroxyproline, and their conversion to various useful intermediates, underscores its utility in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

- Investigation into the conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates leading to the synthesis of vicinal diamine derivatives, including 4amino-5-methylpyrrolidin-2-one, demonstrates the compound's application in creating bioactive molecules (Yoon, Ha, Kim, & Lee, 2010).

Structural and Mechanistic Studies

- This compound derivatives have been explored for the synthesis of angiotensin converting enzyme (ACE) inhibitors, showcasing its application in the design and synthesis of novel therapeutics (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

- Its role in the synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as group II metabotropic glutamate receptors agonists, partial agonists, and antagonists, further highlights its importance in medicinal chemistry research (Mukhopadhyaya, Kozikowski, Grajkowska, Pshenichkin, & Wroblewski, 2001).

Future Directions

The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .

Mechanism of Action

Target of Action

Similar compounds such as (2s,4r)-4-fluoroglutamine have been studied and shown to interact with glutamine receptors

Mode of Action

It’s known that the compound is a derivative of proline , which plays a crucial role in protein synthesis and structure. The presence of the amino group may influence its interaction with its targets, potentially altering their function or activity.

Biochemical Pathways

As a proline derivative, it may be involved in protein synthesis and structure formation

Pharmacokinetics

A study on a similar compound, (2s,4r)-4-fluoroglutamine, showed that it has both reversible and irreversible uptake, suggesting that it may have a complex pharmacokinetic profile .

Result of Action

As a proline derivative, it may influence protein structure and function, potentially affecting cellular processes .

properties

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540264 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16257-88-8 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.